Cas no 2228419-15-4 (tert-butyl N-2-(1-amino-3-hydroxycyclobutyl)-5-chlorophenylcarbamate)

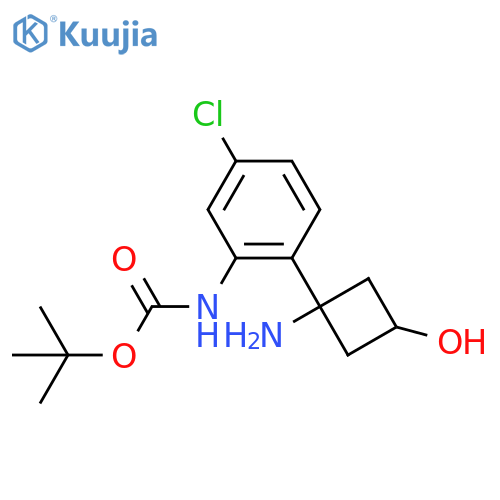

2228419-15-4 structure

商品名:tert-butyl N-2-(1-amino-3-hydroxycyclobutyl)-5-chlorophenylcarbamate

tert-butyl N-2-(1-amino-3-hydroxycyclobutyl)-5-chlorophenylcarbamate 化学的及び物理的性質

名前と識別子

-

- tert-butyl N-2-(1-amino-3-hydroxycyclobutyl)-5-chlorophenylcarbamate

- EN300-1889985

- tert-butyl N-[2-(1-amino-3-hydroxycyclobutyl)-5-chlorophenyl]carbamate

- 2228419-15-4

-

- インチ: 1S/C15H21ClN2O3/c1-14(2,3)21-13(20)18-12-6-9(16)4-5-11(12)15(17)7-10(19)8-15/h4-6,10,19H,7-8,17H2,1-3H3,(H,18,20)

- InChIKey: ZXWFTBSRTPTCEM-UHFFFAOYSA-N

- ほほえんだ: ClC1C=CC(=C(C=1)NC(=O)OC(C)(C)C)C1(CC(C1)O)N

計算された属性

- せいみつぶんしりょう: 312.1240702g/mol

- どういたいしつりょう: 312.1240702g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 4

- 重原子数: 21

- 回転可能化学結合数: 4

- 複雑さ: 391

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 84.6Ų

- 疎水性パラメータ計算基準値(XlogP): 1.7

tert-butyl N-2-(1-amino-3-hydroxycyclobutyl)-5-chlorophenylcarbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1889985-5.0g |

tert-butyl N-[2-(1-amino-3-hydroxycyclobutyl)-5-chlorophenyl]carbamate |

2228419-15-4 | 5g |

$3770.0 | 2023-06-01 | ||

| Enamine | EN300-1889985-2.5g |

tert-butyl N-[2-(1-amino-3-hydroxycyclobutyl)-5-chlorophenyl]carbamate |

2228419-15-4 | 2.5g |

$2548.0 | 2023-09-18 | ||

| Enamine | EN300-1889985-10g |

tert-butyl N-[2-(1-amino-3-hydroxycyclobutyl)-5-chlorophenyl]carbamate |

2228419-15-4 | 10g |

$5590.0 | 2023-09-18 | ||

| Enamine | EN300-1889985-0.05g |

tert-butyl N-[2-(1-amino-3-hydroxycyclobutyl)-5-chlorophenyl]carbamate |

2228419-15-4 | 0.05g |

$1091.0 | 2023-09-18 | ||

| Enamine | EN300-1889985-1g |

tert-butyl N-[2-(1-amino-3-hydroxycyclobutyl)-5-chlorophenyl]carbamate |

2228419-15-4 | 1g |

$1299.0 | 2023-09-18 | ||

| Enamine | EN300-1889985-5g |

tert-butyl N-[2-(1-amino-3-hydroxycyclobutyl)-5-chlorophenyl]carbamate |

2228419-15-4 | 5g |

$3770.0 | 2023-09-18 | ||

| Enamine | EN300-1889985-0.25g |

tert-butyl N-[2-(1-amino-3-hydroxycyclobutyl)-5-chlorophenyl]carbamate |

2228419-15-4 | 0.25g |

$1196.0 | 2023-09-18 | ||

| Enamine | EN300-1889985-0.1g |

tert-butyl N-[2-(1-amino-3-hydroxycyclobutyl)-5-chlorophenyl]carbamate |

2228419-15-4 | 0.1g |

$1144.0 | 2023-09-18 | ||

| Enamine | EN300-1889985-0.5g |

tert-butyl N-[2-(1-amino-3-hydroxycyclobutyl)-5-chlorophenyl]carbamate |

2228419-15-4 | 0.5g |

$1247.0 | 2023-09-18 | ||

| Enamine | EN300-1889985-1.0g |

tert-butyl N-[2-(1-amino-3-hydroxycyclobutyl)-5-chlorophenyl]carbamate |

2228419-15-4 | 1g |

$1299.0 | 2023-06-01 |

tert-butyl N-2-(1-amino-3-hydroxycyclobutyl)-5-chlorophenylcarbamate 関連文献

-

Shane O'Sullivan,Eva Alvarez de Eulate,Yiu Hang Yuen,Erik Helmerhorst,Damien W. M. Arrigan Analyst, 2013,138, 6192-6196

-

Yu Zhao,Dongru Gao,Ruxin Guan,Hongwei Li,Ning Li,Guixian Li,Shiyou Li RSC Adv., 2020,10, 39137-39145

-

5. Synthesis of Bax(Bi0.5Na0.5)1−xTiO3 perovskite mesocrystals via a solvothermal topochemical process†Wenxiong Zhang,Yan Wang,Dengwei Hu,Xingang Kong,Shinobu Uemura,Takafumi Kusunose CrystEngComm, 2019,21, 3854-3862

2228419-15-4 (tert-butyl N-2-(1-amino-3-hydroxycyclobutyl)-5-chlorophenylcarbamate) 関連製品

- 1261830-05-0(2-Hydroxy-6-(trifluoromethoxy)benzylamine)

- 2172527-63-6(4-1-(hydroxymethyl)-3,3-dimethylcyclobutyl-1-methylpiperidin-4-ol)

- 2024616-78-0(Tert-butyl 4-(4-amino-5-nitropyridin-2-yl)piperazine-1-carboxylate)

- 1807249-40-6(Methyl 2-cyano-3-trifluoromethoxy-5-(trifluoromethylthio)benzoate)

- 1256360-03-8(1-BOC-7-Methylindole-3-boronic acid, pinacol ester)

- 1805870-06-7(Methyl 4-(2-carboxyethyl)-2-cyanobenzoate)

- 2171461-04-2(7-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoheptanoic acid)

- 99094-20-9(4,4'-(1,2-Diphenyl-1,2-ethenediyl)dianiline)

- 1428364-32-2(N-ethyl-N-(3-methylphenyl)-5H,6H,7H-pyrazolo3,2-b1,3oxazine-3-carboxamide)

- 1090790-03-6(5-(2-chloro-4-nitrophenyl)amino-2,3-dihydro-1H-1,3-benzodiazol-2-one)

推奨される供給者

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量